N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide
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Overview
Description
N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide is a synthetic organic compound with the molecular formula C18H18FNO2 It is characterized by the presence of a cyclobutanecarboxamide group attached to a benzyl moiety, which is further substituted with a 4-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 3-(4-fluorophenoxy)benzyl chloride with an appropriate nucleophile under basic conditions.
Cyclobutanecarboxamide Formation: The benzyl intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired cyclobutanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenoxy positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenoxy derivatives.
Scientific Research Applications
N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)cyclobutanecarboxamide
- N-(3-chloro-4-methoxyphenyl)cyclobutanecarboxamide
- N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide
Uniqueness
N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide is unique due to the presence of the 4-fluorophenoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-7-9-16(10-8-15)22-17-6-1-3-13(11-17)12-20-18(21)14-4-2-5-14/h1,3,6-11,14H,2,4-5,12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFIUMJRXONTOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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